molecular formula C17H23ClN2O2 B3043230 4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate CAS No. 807316-60-5

4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate

Cat. No. B3043230
CAS RN: 807316-60-5
M. Wt: 322.8 g/mol
InChI Key: BZVXSAXQSWSMBF-UHFFFAOYSA-N
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Description

4-[2-(Chloromethyl)benzimidazol-1-yl]butyl Pivalate (CAS# 807316-60-5) is a useful research chemical . It is also known as 2,2-dimethylpropanoic acid 4-[2-(chloromethyl)-1-benzimidazolyl]butyl ester .


Synthesis Analysis

The synthesis of pivalic acid esters like this compound involves acylation of alcohols with acid anhydrides . Various catalysts can be used to facilitate the reaction, including 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), phosphoric acid (H3PO4), and Bi(OTf)3 . The reaction can be carried out under solvent-free conditions, offering short reaction time, high yields, simple workup, and no need for further purification .


Molecular Structure Analysis

The molecular formula of this compound is C17H23ClN2O2 . Its molecular weight is 322.83 . The compound’s structure includes a benzimidazole ring attached to a butyl chain, which is further connected to a pivalate group .


Chemical Reactions Analysis

Pivalic acid esters can undergo various reactions depending on the conditions . They can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions . The specific reactions that this compound can undergo would depend on the specific conditions and reagents present .

Scientific Research Applications

Synthesis and Biological Activity

  • Prodrug Development for Improved Oral Bioavailability : Kubo et al. (1993) explored the synthesis of novel angiotensin II receptor antagonists, including derivatives of benzimidazole compounds, to enhance oral bioavailability. They synthesized esters of benzimidazole-7-carboxylic acids, demonstrating significant potency increases in oral bioavailability and inhibitory effects on angiotensin II-induced pressor response in rats (Kubo et al., 1993).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Xu et al. (2015) studied the performance of a benzimidazole derivative as a corrosion inhibitor for mild steel in hydrochloric acid. Their experimental and theoretical findings showed that this benzimidazole derivative provided better inhibitive performance than other compounds, indicating its potential as a protective agent for steel surfaces (Xu et al., 2015).

Anticancer Properties

  • Potential Anticancer Agents : Yurttaş et al. (2013) synthesized novel benzimidazole derivatives and investigated their anticancer activities. They found that these compounds exhibited considerable selectivity against certain cancer cell lines, highlighting the potential of benzimidazole derivatives in cancer treatment (Yurttaş et al., 2013).

Electrochromic Applications

  • Electrochromic Device Development : Sydam et al. (2013) synthesized a new electrochromic viologen, incorporating a benzimidazole derivative, for use in electrochromic devices. This compound demonstrated high coloration efficiency and fast switching times, making it suitable for applications in electrochromic windows and displays (Sydam et al., 2013).

Organic Synthesis

  • Palladium-catalyzed Arylation : Lafrance and Fagnou (2006) discussed the use of palladium-pivalic acid cocatalyst systems in direct arylation, mentioning the role of pivalate anion in C-H bond cleavage. This research indicates the utility of benzimidazole derivatives in facilitating complex organic synthesis reactions (Lafrance & Fagnou, 2006).

properties

IUPAC Name

4-[2-(chloromethyl)benzimidazol-1-yl]butyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c1-17(2,3)16(21)22-11-7-6-10-20-14-9-5-4-8-13(14)19-15(20)12-18/h4-5,8-9H,6-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVXSAXQSWSMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCCCCN1C2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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